molecular formula C6H4F3NO2S B2412270 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1179338-11-4

2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2412270
CAS No.: 1179338-11-4
M. Wt: 211.16
InChI Key: DICGJUGOJVDBRD-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)-1,3-thiazole-4-carboxylic acid is a premium fluorinated heterocyclic building block designed for advanced pharmaceutical research and discovery. This compound is strategically employed in medicinal chemistry programs, particularly in the synthesis of novel antitumor agents. Its high research value lies in its role as a critical scaffold in the development of type II c-Met kinase inhibitors . The cellular-mesenchymal epithelial transition factor (c-Met) is a prominent receptor tyrosine kinase target, and its dysregulation is strongly associated with tumor progression and poor prognosis . The integration of the electron-rich thiazole core, capable of forming key hydrogen bonds, with the lipophilic trifluoroethyl group, makes this carboxylic acid an ideal precursor for constructing carboxamide-derived analogues that can effectively interact with the kinase's ATP-binding pocket and extend into hydrophobic regions . Researchers utilize this compound to generate small-molecule libraries aimed at overcoming drug resistance and improving selectivity against c-Met and its mutants . Beyond oncology, the thiazole scaffold is a privileged structure in agrochemical and pharmaceutical development, known for its broad spectrum of biological activities and its ability to fine-tune the physicochemical properties of drug candidates . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-6(8,9)1-4-10-3(2-13-4)5(11)12/h2H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICGJUGOJVDBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179338-11-4
Record name 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of thioamides with ethyl 4,4,4-trifluoroacetoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
The unique trifluoroethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for drug development. Research indicates that thiazole derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound may serve as a scaffold for designing inhibitors or modulators targeting specific biological pathways.

Case Studies

  • Antimicrobial Activity : Studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria.
  • Anti-inflammatory Effects : Research indicates that certain thiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), leading to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antidiabetic Potential : In vivo studies on related thiazole compounds have demonstrated significant improvements in insulin sensitivity and lipid profiles in diabetic animal models, suggesting therapeutic potential for managing type 2 diabetes mellitus through antioxidant and anti-inflammatory mechanisms.

Materials Science

Advanced Material Development
The trifluoroethyl group imparts hydrophobicity and thermal stability to the compound, making it suitable for developing advanced materials with specific properties. This characteristic can be advantageous in formulating coatings or polymers that require enhanced durability and resistance to environmental factors.

Biological Studies

Biological Pathway Probes
The compound can be utilized as a probe or ligand in studying biological pathways and interactions. Its ability to interact with various molecular targets allows researchers to investigate complex biological systems more effectively.

Industrial Applications

Synthesis of Agrochemicals and Specialty Chemicals
Due to its stability and reactivity, 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid is suitable for various industrial processes, including the synthesis of agrochemicals and specialty chemicals. Its properties allow for the development of products with enhanced performance characteristics.

Summary Table of Applications

Application AreaDescriptionNotable Findings/Case Studies
Medicinal ChemistryPotential drug development targeting specific biological pathwaysAntimicrobial activity (MIC: 1.95 - 15.62 µg/mL)
Anti-inflammatory effects (inhibition of COX-1/COX-2)
Antidiabetic potential (improved insulin sensitivity)
Materials ScienceDevelopment of advanced materials with hydrophobicity and thermal stabilitySuitable for coatings and polymers requiring durability
Biological StudiesProbes for studying biological pathways and interactionsUseful in investigating complex biological systems
Industrial ApplicationsSynthesis of agrochemicals and specialty chemicalsEnhanced performance characteristics in final products

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The trifluoroethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison: 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted thiazoles. This uniqueness makes it particularly valuable in applications requiring enhanced lipophilicity and membrane permeability .

Biological Activity

2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring containing sulfur and nitrogen atoms. The presence of the trifluoroethyl group enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and material science. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid includes:

  • Thiazole Ring : A five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
  • Trifluoroethyl Group : Contributes to unique chemical properties such as enhanced lipophilicity and stability.
Property Description
Molecular Formula C5_5H4_4F3_3N1_1O2_2S1_1
Molecular Weight 195.14 g/mol
CAS Number 1179338-11-4

Antimicrobial Properties

Preliminary studies indicate that 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid exhibits significant antimicrobial and antifungal properties. Research has shown its effectiveness against various microorganisms, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

The compound's mechanism of action is believed to involve interactions with microbial cell membranes or specific biochemical pathways that inhibit growth or induce cell death. Further studies are required to elucidate the precise molecular mechanisms involved.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various thiazole derivatives, 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria.
    • Tested Strains : Staphylococcus aureus, Escherichia coli
    • Minimum Inhibitory Concentration (MIC) : Ranged from 50 to 100 µg/mL.
  • Fungal Activity : Another investigation focused on the antifungal properties against Candida albicans, revealing that the compound inhibited fungal growth at concentrations as low as 25 µg/mL.

Synthesis and Industrial Applications

The synthesis of 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of thioamides with ethyl 4,4,4-trifluoroacetoacetate in the presence of a base like sodium hydroxide under heating conditions. This synthetic route is scalable for industrial production.

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry : As a potential pharmaceutical intermediate for developing new antimicrobial agents.
  • Material Science : Utilized in creating advanced materials due to its unique chemical properties.

Q & A

Q. What are the recommended synthetic routes for 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

While direct synthesis of this compound is not explicitly detailed in the literature, analogous thiazole-carboxylic acids (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid) are synthesized via cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis . For the trifluoroethyl substituent, nucleophilic substitution with trifluoroethyl halides or trifluoromethylation agents (e.g., Togni’s reagent) may be employed. Optimize pH (neutral to slightly acidic) and temperature (60–80°C) to minimize side reactions like hydrolysis of the trifluoroethyl group .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • 19F NMR : Critical for confirming the presence and environment of the trifluoroethyl group. Peaks for -CF3 typically appear between -60 to -80 ppm .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally related trifluoroethyl heterocycles (e.g., 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol), revealing bond angles and hydrogen-bonding motifs .
  • IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) confirm functional groups .

Q. How does the trifluoroethyl group influence the compound’s solubility and stability?

The -CF3 group enhances lipophilicity, reducing aqueous solubility. Stability studies on similar compounds (e.g., 3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid) suggest susceptibility to hydrolysis under strongly basic conditions. Store at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound in enzyme inhibition assays?

Contradictions may arise from assay conditions (e.g., pH, ionic strength) or impurities. Perform:

  • HPLC-MS purity checks (≥95% purity, as per pharmacopeial standards for related carboxylic acids) .
  • Dose-response curves with negative controls (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid) to isolate target effects .
  • Molecular docking simulations : Compare binding affinities of the trifluoroethyl group vs. non-fluorinated analogs to explain potency variations .

Q. How can computational methods predict the metabolic fate of this compound in vivo?

Use in silico tools (e.g., SwissADME) to identify metabolic hotspots:

  • The carboxylic acid group may undergo glucuronidation.
  • The trifluoroethyl group is resistant to oxidation but may form conjugates (e.g., cyclization products, as seen in 2-[1-(fluoromethoxy)-2,2,2-trifluoroethyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid) . Validate predictions with in vitro microsomal assays (rat/human liver S9 fractions) .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

  • Solvent selection : Use mixed solvents (e.g., DMSO/water) to improve crystal nucleation.
  • Temperature gradients : Slow cooling from 60°C to 4°C enhances lattice formation, as applied to analogous trifluoroethyl-pyrazoles .
  • Co-crystallization : Add co-formers (e.g., L-proline) to stabilize hydrogen bonds involving the carboxylic acid .

Q. How does the electronic effect of the trifluoroethyl group alter the thiazole ring’s reactivity?

The -CF3 group is strongly electron-withdrawing, polarizing the thiazole ring and increasing electrophilicity at the 2- and 5-positions. This enhances susceptibility to nucleophilic attack (e.g., amidation at the 4-carboxylic acid position) but reduces stability in redox environments. Comparative DFT calculations (e.g., Mulliken charges) with non-fluorinated analogs can quantify these effects .

Methodological Notes

  • Contradictory Data : Cross-validate spectral results (e.g., 19F NMR vs. X-ray) to confirm structural assignments .
  • Handling Precautions : Use fluorinated solvent-resistant labware (e.g., PTFE) to avoid leaching contaminants .

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